molecular formula C6H11NO2 B3069937 methyl 2-(aminomethyl)cyclopropane-1-carboxylate CAS No. 1000535-84-1

methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Cat. No.: B3069937
CAS No.: 1000535-84-1
M. Wt: 129.16 g/mol
InChI Key: CMHSWRSLJXDXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H11NO2 It is a cyclopropane derivative, which means it contains a three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with aminomethyl groups. One common method involves the reaction of methyl cyclopropane-1-carboxylate with formaldehyde and ammonia under specific conditions to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, which can convert the compound into more reduced forms, such as amines or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the aminomethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclopropane ring can also introduce ring strain, which affects the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclopropanecarboxylate: This compound is structurally similar but lacks the aminomethyl group.

    Cyclopropane-1-carboxylic acid: This compound lacks both the methyl and aminomethyl groups. It is used in the synthesis of various organic compounds and has different chemical properties.

Uniqueness

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the aminomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHSWRSLJXDXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Reactant of Route 3
methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Reactant of Route 5
methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Reactant of Route 6
methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.